molecular formula C7H4N4S B171886 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile CAS No. 111971-56-3

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile

Cat. No.: B171886
CAS No.: 111971-56-3
M. Wt: 176.2 g/mol
InChI Key: AOLHMHYTLZBBKT-UHFFFAOYSA-N
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Description

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile is a heterocyclic compound with the molecular formula C7H4N4S. It is known for its unique structure, which includes an amino group, a mercapto group, and two cyano groups attached to a pyridine ring.

Scientific Research Applications

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile has several scientific research applications:

Future Directions

The future directions for 2-Amino-6-mercaptopyridine-3,5-dicarbonitrile are likely to involve further exploration of its use in the synthesis of biologically active compounds, given its established role in this area .

Preparation Methods

The synthesis of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile typically involves multicomponent reactions. One common method is the pseudo-four-component reaction (pseudo-4CR), which involves the condensation of two molecules of malononitrile with thiols and aldehydes. Another approach is the three-component reaction (3CR), where malononitrile reacts with 2-arylidenemalononitrile and thiols . These methods are favored due to their efficiency and the availability of starting materials.

Chemical Reactions Analysis

2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The amino and mercapto groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar compounds to 2-amino-6-mercaptopyridine-3,5-dicarbonitrile include other pyridine derivatives with amino and mercapto groups. Some examples are:

  • 2-Amino-6-chloropyridine-3,5-dicarbonitrile
  • 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines

What sets this compound apart is its unique combination of functional groups, which provides a versatile platform for chemical modifications and the synthesis of diverse derivatives .

Properties

IUPAC Name

2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLHMHYTLZBBKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350567
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111971-56-3
Record name 2-amino-6-mercaptopyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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